molecular formula C18H19BrO5 B3875866 2-(2-bromo-4,5-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)ethanone CAS No. 63856-81-5

2-(2-bromo-4,5-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)ethanone

Cat. No. B3875866
CAS RN: 63856-81-5
M. Wt: 395.2 g/mol
InChI Key: MBKYCTDVQRBUEK-UHFFFAOYSA-N
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Description

2-(2-bromo-4,5-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)ethanone is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as 2C-B-4,5-dimethoxy-α-bromophenethylamine or simply as 2C-B-Br. It belongs to the phenethylamine family of compounds and has been found to have some interesting biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of 2C-B-Br is not fully understood, but it is believed to act primarily as a serotonin receptor agonist. It has been found to bind to various serotonin receptors, including 5-HT2A, 5-HT2B, and 5-HT2C. It has also been found to have some affinity for dopamine receptors. The binding of 2C-B-Br to these receptors leads to changes in neurotransmitter release and neuronal activity, which may underlie its effects on mood, perception, and cognition.
Biochemical and Physiological Effects:
2C-B-Br has been found to have some interesting biochemical and physiological effects. It has been found to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its mood-enhancing effects. It has also been found to increase heart rate and blood pressure, which may be related to its stimulant-like effects. Additionally, it has been found to have some effects on body temperature and pain perception.

Advantages and Limitations for Lab Experiments

One advantage of 2C-B-Br for lab experiments is that it is a relatively stable compound that can be synthesized in large quantities. It has also been found to have some interesting effects on the central nervous system, which may make it useful for studying various aspects of brain function. However, one limitation of 2C-B-Br is that it is a synthetic compound that may not accurately reflect the effects of natural compounds on the brain. Additionally, its effects on the brain are not fully understood, which may make it difficult to interpret the results of studies using this compound.

Future Directions

There are several future directions for research on 2C-B-Br. One direction is to further explore its potential therapeutic applications, particularly in the treatment of depression and anxiety. Another direction is to investigate its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, it may be useful to study the long-term effects of 2C-B-Br on the brain and behavior, as well as its potential for abuse and addiction.
In conclusion, 2-(2-bromo-4,5-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)ethanone is a synthetic compound that has been studied for its potential use in scientific research. Its synthesis method is complex and requires specialized knowledge and equipment. It has been found to have some interesting effects on the central nervous system, including changes in mood, perception, and cognition. While it has some advantages for lab experiments, it also has some limitations. There are several future directions for research on 2C-B-Br, including further exploration of its therapeutic potential and investigation of its effects on other neurotransmitter systems.

Scientific Research Applications

2C-B-Br has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have some interesting effects on the central nervous system, including changes in mood, perception, and cognition. It has also been found to have some potential therapeutic applications, such as in the treatment of depression and anxiety.

properties

IUPAC Name

2-(2-bromo-4,5-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrO5/c1-21-15-6-5-11(8-16(15)22-2)14(20)7-12-9-17(23-3)18(24-4)10-13(12)19/h5-6,8-10H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKYCTDVQRBUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC2=CC(=C(C=C2Br)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90319476
Record name STK093785
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90319476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63856-81-5
Record name NSC345774
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345774
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK093785
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90319476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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